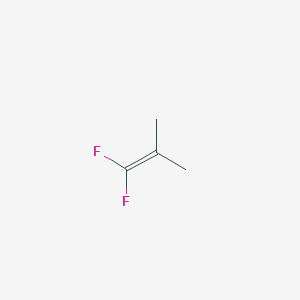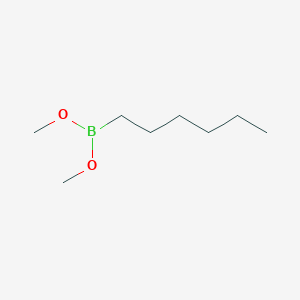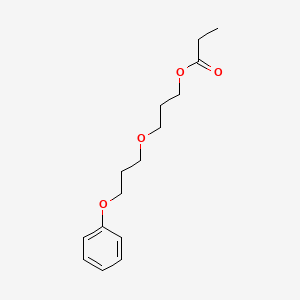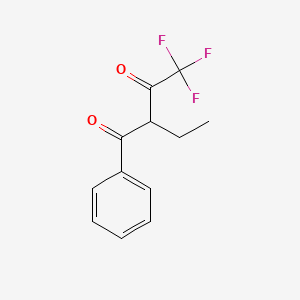![molecular formula C10H16Cl3NS2 B14745349 [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate CAS No. 4950-34-9](/img/structure/B14745349.png)
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₀H₁₆Cl₃NS₂ and a molecular weight of 320.735 g/mol . This compound is known for its unique chemical structure, which includes a trichlorinated pentenyl group and a diethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be reacted with 5,5,5-trichloropent-2-enyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds.
Substitution: The trichloropent-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of pesticides and as a vulcanization accelerator in rubber manufacturing.
Wirkmechanismus
The mechanism of action of [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethylcarbamodithioate: Similar in structure but lacks the trichloropent-2-enyl group.
Silver diethylcarbamodithioate: Contains a silver ion instead of the trichloropent-2-enyl group.
Methyl-N,N-diethylcarbamodithioate: Similar but with a methyl group instead of the trichloropent-2-enyl group.
Uniqueness
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is unique due to its trichloropent-2-enyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
4950-34-9 |
|---|---|
Molekularformel |
C10H16Cl3NS2 |
Molekulargewicht |
320.7 g/mol |
IUPAC-Name |
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H16Cl3NS2/c1-3-14(4-2)9(15)16-8-6-5-7-10(11,12)13/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChI-Schlüssel |
XPUHWBLVEZBGOF-WAYWQWQTSA-N |
Isomerische SMILES |
CCN(CC)C(=S)SC/C=C\CC(Cl)(Cl)Cl |
Kanonische SMILES |
CCN(CC)C(=S)SCC=CCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


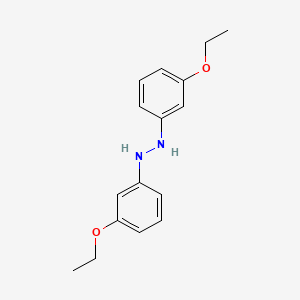
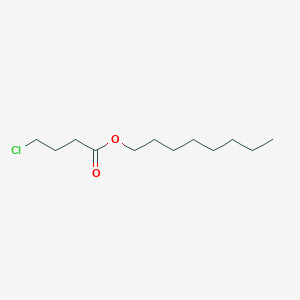
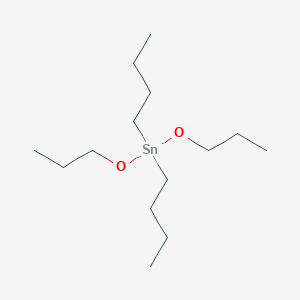
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)




![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
